
4-Cyanopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanopyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a cyano group at the 4-position and a carboxamide group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-2-carboxamide typically involves the reaction of 4-cyanopyridine with formamide in the presence of a catalyst. One common method is the reaction of 4-cyanopyridine with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . This reaction proceeds under mild conditions and yields the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and nucleophilic carbon radicals are employed under photoredox catalytic conditions.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 4-Aminopyridine-2-carboxamide.
Substitution: Benzylated pyridines and other substituted derivatives.
Applications De Recherche Scientifique
4-Cyanopyridine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyanopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in photoredox catalysis, the compound undergoes single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These intermediates can then couple with other radicals, leading to various functionalized products. The compound’s ability to participate in such reactions makes it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
4-Cyanopyridine-2-carboxamide can be compared with other similar compounds, such as:
Isonicotinamide (pyridine-4-carboxamide): An isomer with the carboxamide group at the 4-position instead of the 2-position.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group at the 3-position.
Uniqueness: The unique positioning of the cyano and carboxamide groups in this compound allows for distinct reactivity and applications compared to its isomers. This compound’s ability to undergo selective functionalization at the C4 or C2 position under photoredox catalytic conditions highlights its versatility and importance in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11) |
Clé InChI |
QCOJUSAJVIURRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


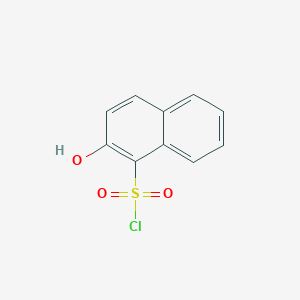
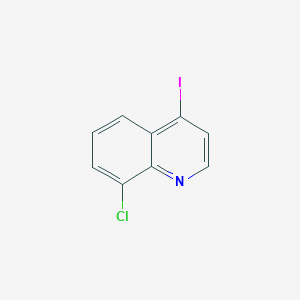
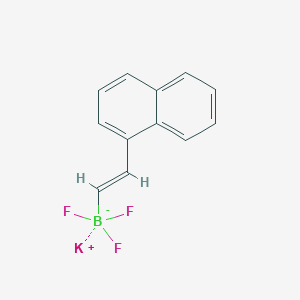

![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
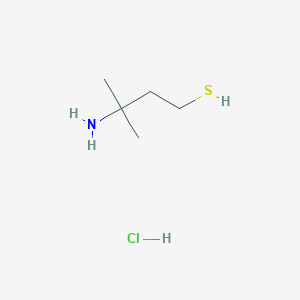
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
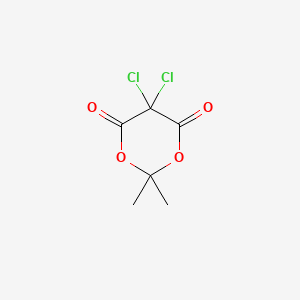

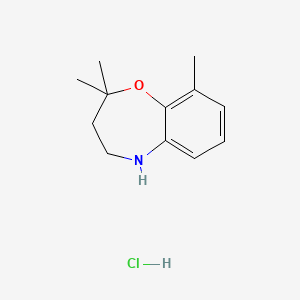
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
